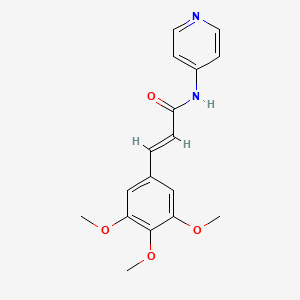
N-4-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-4-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied in scientific research. TPCA-1 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in the regulation of inflammation, immunity, and cell survival.
Mechanism of Action
N-4-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide inhibits the NF-κB pathway by specifically targeting the inhibitor of kappa B kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of kappa B (IκB) proteins. By inhibiting the IKK complex, this compound prevents the activation of NF-κB and downstream gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). This compound also inhibits the expression of matrix metalloproteinases (MMPs), which play a role in tissue remodeling and inflammation. In addition, this compound has been shown to reduce the expression of adhesion molecules, which are involved in leukocyte recruitment and inflammation.
Advantages and Limitations for Lab Experiments
N-4-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages as a research tool. This compound is a highly specific inhibitor of the IKK complex and does not affect other kinases or signaling pathways. This compound is also stable in solution and can be easily administered in vitro and in vivo. However, this compound has some limitations as a research tool. This compound has low solubility in water and requires the use of organic solvents for administration. This compound also has a short half-life in vivo, which may limit its therapeutic potential.
Future Directions
There are several future directions for the research on N-4-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide. One potential application of this compound is in the treatment of cancer. This compound has been shown to inhibit the growth of various cancer cell lines and may have potential as a therapeutic agent. Another potential application of this compound is in the treatment of inflammatory diseases. This compound has been shown to attenuate inflammation in various disease models and may have potential as an anti-inflammatory agent. Finally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of this compound to maximize its therapeutic potential.
Synthesis Methods
The synthesis of N-4-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide involves the reaction of 3-(3,4,5-trimethoxyphenyl)acrylic acid with 4-aminopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain this compound as a white powder.
Scientific Research Applications
N-4-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied in scientific research for its potential therapeutic applications. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to attenuate inflammation in various disease models, including rheumatoid arthritis, sepsis, and inflammatory bowel disease.
properties
IUPAC Name |
(E)-N-pyridin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-21-14-10-12(11-15(22-2)17(14)23-3)4-5-16(20)19-13-6-8-18-9-7-13/h4-11H,1-3H3,(H,18,19,20)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYQGUHNLADZJF-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


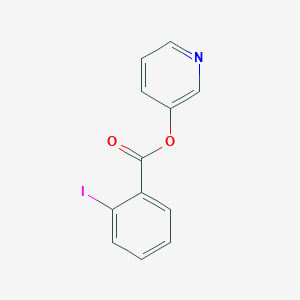
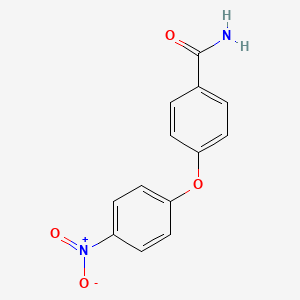

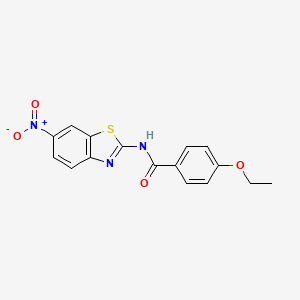
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5787058.png)

![N-[2-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B5787066.png)
![2,3-dihydro-1H-inden-2-yl[2-(dimethylamino)ethyl]methylamine](/img/structure/B5787074.png)
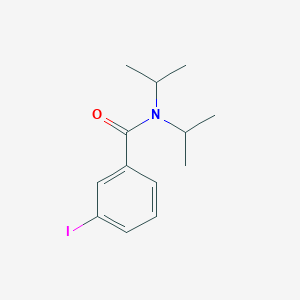
![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}acetate](/img/structure/B5787105.png)

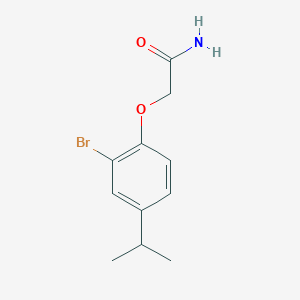
![methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5787126.png)